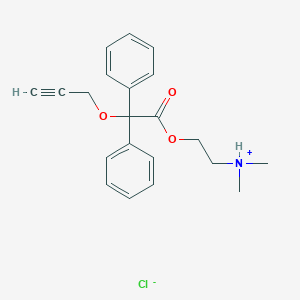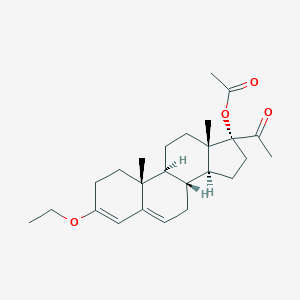
(R)-3-氨基奎宁二盐酸盐
描述
“®-3-Aminoquinuclidine dihydrochloride” is a chiral catalyst and ligand . It has an empirical formula of C7H14N2 · 2HCl, a CAS number of 123536-14-1, and a molecular weight of 199.12 . This diamine and its antipode are important building blocks in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “®-3-Aminoquinuclidine dihydrochloride” is represented by the SMILES stringCl.Cl.N[C@H]1CN2CC[C@H]1CC2 . The InChI key is STZHBULOYDCZET-KLXURFKVSA-N . Physical And Chemical Properties Analysis
“®-3-Aminoquinuclidine dihydrochloride” is a solid at 20°C . It has a specific rotation of +22.0 to +26.0 deg (C=1, H2O) and a melting point of 315°C . It is soluble in water .科学研究应用
Asymmetric Synthesis of Pharmaceuticals
®-3-Aminoquinuclidine dihydrochloride: is a chiral compound that plays a crucial role in the asymmetric synthesis of pharmaceuticals. Its stereochemistry is particularly valuable in creating enantiomerically pure substances, which are important for drugs that require high specificity in their interaction with biological targets. The compound can act as a chiral auxiliary or a resolving agent, helping to produce one enantiomer preferentially over another in a chemical reaction .
Catalyst in Chemical Reactions
The compound’s amine group makes it a good candidate for use as a catalyst in various chemical reactions. It can facilitate reactions such as the formation of carbon-carbon or carbon-nitrogen bonds, which are fundamental in the construction of complex organic molecules. Its use can lead to more efficient synthesis processes, reducing the time and resources needed for pharmaceutical production .
Development of Chiral Ligands
Chiral ligands derived from ®-3-Aminoquinuclidine dihydrochloride can be used in transition metal catalysis. These ligands can induce chirality in metal complexes, which is essential for catalyzing enantioselective reactions. This application is significant in the synthesis of chiral drugs, agrochemicals, and other materials that require specific stereochemistry .
Molecular Recognition Studies
The unique structure of ®-3-Aminoquinuclidine dihydrochloride allows it to be used in molecular recognition studies. It can form host-guest complexes with various substrates, which is useful in understanding the principles of molecular recognition and designing more effective drugs. This compound can help in studying the interactions at the molecular level that are critical for drug design .
Peptide Synthesis
In peptide synthesis, ®-3-Aminoquinuclidine dihydrochloride can be employed to introduce chirality into amino acids and peptides. It can act as a resolving agent or as a building block for the synthesis of complex peptides that have specific three-dimensional structures required for biological activity .
Neurotransmitter Receptor Research
Due to its structural similarity to natural neurotransmitters, ®-3-Aminoquinuclidine dihydrochloride can be used in the study of neurotransmitter receptors. It can serve as a ligand to probe the active sites of these receptors, aiding in the development of new treatments for neurological disorders by understanding receptor-ligand interactions .
安全和危害
“®-3-Aminoquinuclidine dihydrochloride” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, and eye protection should be worn when handling this compound .
属性
IUPAC Name |
(3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHBULOYDCZET-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Aminoquinuclidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (R)-(+)-3-Aminoquinuclidine dihydrochloride contribute to the synthesis of noncentrosymmetric molybdates?
A1: (R)-(+)-3-Aminoquinuclidine dihydrochloride acts as a chiral structure-directing agent in the synthesis of noncentrosymmetric molybdates. [] When reacted with molybdenum trioxide (MoO3) and water under hydrothermal conditions, it guides the formation of a specific crystal structure. Specifically, it leads to the crystallization of [(R)-C7H16N2]2[Mo8O26] in the noncentrosymmetric space group P21 (No. 4), which exhibits the polar crystal class 2 (C2). [] This crystal structure lacks a center of symmetry, a property crucial for materials exhibiting second-harmonic generation activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



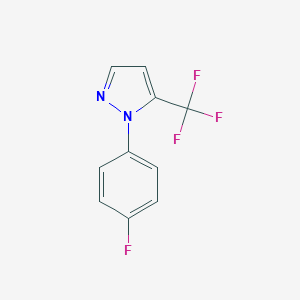


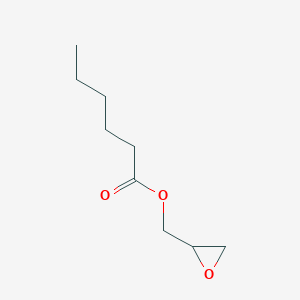


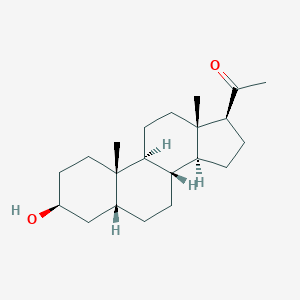


![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

